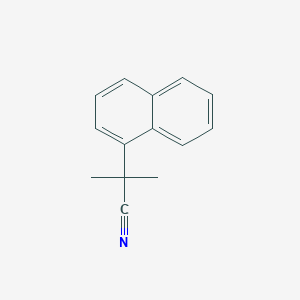
2-Methyl-2-(naphthalen-1-yl)propanenitrile
説明
2-Methyl-2-(naphthalen-1-yl)propanenitrile is a chemical compound that is part of a broader class of organic compounds involving naphthalene moieties with additional functional groups. The compound is of interest due to its potential applications in organic synthesis and material science. The naphthalene core provides aromaticity, which is a key feature for the stability and reactivity of the compound.
Synthesis Analysis
The synthesis of related naphthalene derivatives has been explored in various studies. For instance, the synthesis of alkylphenanthrenes from naphthylalkylidenemalonodinitriles has been achieved through the annulation of the naphthalene system. This process involves the use of dicyanovinyl moieties as active electrophiles in concentrated sulfuric acid, followed by condensation with malonodinitrile and cyclization to yield various aminonitriles. These aminonitriles are then converted to their respective methylphenanthrenes through hydrolysis, decarboxylation, and diazotization reactions .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Methyl-2-(naphthalen-1-yl)propanenitrile has been characterized using various spectroscopic techniques. For example, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was studied using XRD, FT-IR, UV-Vis, and NMR. Theoretical calculations, including density functional theory (DFT), were employed to understand the local and global chemical activities, providing insights into the electrophilic and nucleophilic nature of the compound .
Chemical Reactions Analysis
The reactivity of naphthalene derivatives in chemical reactions has been documented. For instance, the photochemical cycloaddition reactions between acrylonitrile and various methyl-naphthalenes, including 2-methyl-naphthalene, have been studied. These reactions yield different photoadducts, such as tetrahydrocyclobutanaphthalenes and dihydroethanonaphthalenes, depending on the substitution pattern on the naphthalene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The presence of substituents like methyl groups and nitriles can affect properties such as solubility, melting point, and reactivity. Theoretical studies, including DFT and HF methods, have been used to predict these properties by analyzing bond lengths, bond angles, dihedral angles, and molecular orbitals. Experimental techniques complement these theoretical predictions and provide a comprehensive understanding of the compound's behavior .
Relevant Case Studies
Case studies involving the synthesis and application of naphthalene derivatives highlight the versatility of these compounds. For example, nano magnetite (Fe3O4) has been used as a catalyst for the one-pot synthesis of naphthalene derivatives under ultrasound irradiation, demonstrating the potential for efficient and sustainable chemical processes . Additionally, the antioxidant properties of alkylaminophenol compounds derived from naphthalene suggest potential applications in drug development .
科学的研究の応用
Electronic and Photonic Materials
One significant application of naphthalene derivatives, like those related to "2-Methyl-2-(naphthalen-1-yl)propanenitrile," is in the development of electronic and photonic materials. Altmayer et al. (2001) synthesized donor−acceptor-substituted molecules using naphthalene derivatives, which showed efficient photoinduced electron transfer, especially in naphthalene and pyrene derivatives. These materials are crucial for organic electronics and photonics, demonstrating potential in light-emitting diodes (LEDs) and solar cells due to their ability to facilitate electron transfer processes efficiently (Altmayer, Gaa, Gleiter, Rominger, Kurzawa, & Schneider, 2001).
Environmental Sensing and Detection
Naphthalene-based compounds are also employed in environmental sensing and detection. Han et al. (2015) reported the development of a naphthalene-based fluorescent chemodosimeter for the selective and sensitive detection of mercury ions in aqueous solutions. This application is crucial for monitoring and managing environmental pollution, offering a fast and efficient method to detect hazardous metals in water sources (Han, Yang, Wu, Chen, Zhou, & Xia, 2015).
Material Synthesis and Chemical Reactions
The structural features of naphthalene derivatives make them valuable in material synthesis and facilitating specific chemical reactions. Jin et al. (2021) explored the formation chemistry of polycyclic aromatic hydrocarbons (PAHs) from α-methyl-naphthalene, providing insights into the pyrolysis processes that are fundamental in petrochemical industries and for understanding soot particle formation. This research highlights the role of naphthalene derivatives in industrial applications and environmental science (Jin, Hao, Yang, Guo, Zhang, Cao, & Farooq, 2021).
Catalysis
Naphthalene derivatives have been investigated for their catalytic properties as well. Mokhtary and Torabi (2017) demonstrated the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of naphthalene derivatives under ultrasound irradiation, showcasing the efficiency of naphthalene-based compounds in catalyzing multi-component reactions. This research is significant for the development of new synthetic routes in organic chemistry, offering greener and more efficient methodologies (Mokhtary & Torabi, 2017).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .
特性
IUPAC Name |
2-methyl-2-naphthalen-1-ylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-14(2,10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFMNNIMYGEOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525608.png)
![5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2525609.png)
![N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea](/img/structure/B2525611.png)
![tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B2525612.png)
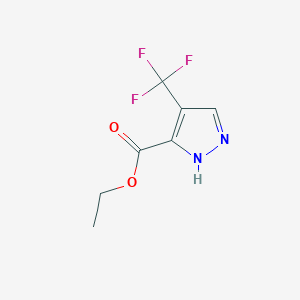
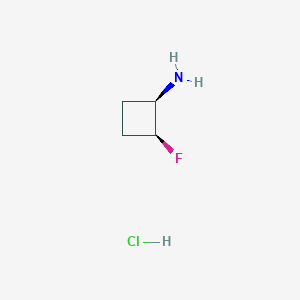
![2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

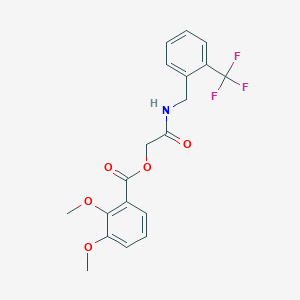
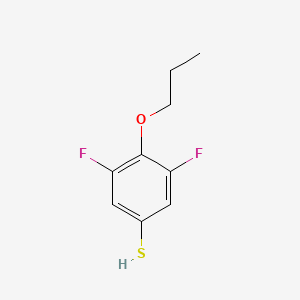
![3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid](/img/structure/B2525624.png)
